THIOFANOX-SULFOXIDE PESTANAL 100 MG

Catalog No.
S1520117
CAS No.
39184-27-5
M.F
C9H18N2O3S
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
THIOFANOX-SULFOXIDE PESTANAL  100 MG

CAS Number

39184-27-5

Product Name

THIOFANOX-SULFOXIDE PESTANAL 100 MG

IUPAC Name

[(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12)

InChI Key

NLMRMVVMKCKWFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=NOC(=O)NC)CS(=O)C

Synonyms

3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-[(methylamino)carbonyl]oxime

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC)CS(=O)C

Isomeric SMILES

CC(C)(C)/C(=N/OC(=O)NC)/CS(=O)C

Thiofanox-sulfoxide, with the chemical formula C₉H₁₈N₂O₃S and CAS number 39184-27-5, is a compound classified as a sulfoxide. It is primarily recognized as an analytical standard and is utilized in various applications, particularly in environmental testing and pesticide analysis. The compound is characterized by its unique structure that includes a sulfoxide functional group, which contributes to its chemical properties and biological activity. Thiofanox-sulfoxide is known for its acute toxicity, necessitating careful handling and storage under regulated conditions to ensure safety in laboratory environments .

Typical of sulfoxides. These include:

  • Oxidation: Thiofanox-sulfoxide can be oxidized to form sulfone derivatives under strong oxidizing conditions.
  • Reduction: It may also be reduced back to thiofanox, which is a thiol derivative.
  • Nucleophilic Substitution: The sulfoxide group can participate in nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to various derivatives.

These reactions are significant for its analytical applications, particularly in the context of pesticide residue analysis and environmental monitoring .

The synthesis of thiofanox-sulfoxide typically involves the oxidation of thiofanox, which can be achieved using various oxidizing agents such as hydrogen peroxide or peracids. The general steps include:

  • Preparation of Thiofanox: Starting with appropriate precursor materials that contain sulfur and nitrogen functionalities.
  • Oxidation Process: Treating thiofanox with an oxidizing agent under controlled conditions (temperature, solvent) to yield thiofanox-sulfoxide.
  • Purification: The product is then purified through recrystallization or chromatography techniques to obtain the analytical standard quality.

These methods are essential for producing high-purity samples required for analytical applications .

Thiofanox-sulfoxide serves multiple applications:

  • Analytical Standards: Used in laboratories for calibrating instruments in pesticide residue analysis.
  • Environmental Monitoring: Assists in detecting pesticide contamination in soil and water samples.
  • Research: Employed in studies related to toxicology and pesticide efficacy.

Its role as a reference standard is crucial for ensuring compliance with regulatory standards in agricultural practices .

Thiofanox-sulfoxide shares structural similarities with several other sulfoxides and pesticides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
ThiofanoxC₉H₁₈N₂OSParent compound; less toxic than its sulfoxide form
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSOrganophosphate; broader spectrum insecticide
DimethoateC₈H₁₈N₂O₄PSSystemic insecticide; different mechanism of action
SulfentrazoneC₁₂H₁₄N₂O₄SHerbicide; targets different plant processes

Thiofanox-sulfoxide's distinctive feature lies in its specific application as an analytical standard for pesticide analysis, along with its acute toxicity profile compared to other compounds listed above .

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

234.10381361 g/mol

Monoisotopic Mass

234.10381361 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15

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